N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride
CAS No.: 1217055-04-3
Cat. No.: VC5085111
Molecular Formula: C24H27ClN4O3S
Molecular Weight: 487.02
* For research use only. Not for human or veterinary use.
![N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride - 1217055-04-3](/images/structure/VC5085111.png)
Specification
CAS No. | 1217055-04-3 |
---|---|
Molecular Formula | C24H27ClN4O3S |
Molecular Weight | 487.02 |
IUPAC Name | N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3,4-dimethoxybenzamide;hydrochloride |
Standard InChI | InChI=1S/C24H26N4O3S.ClH/c1-16-12-17(2)22-19(13-16)26-24(32-22)28(10-5-9-27-11-8-25-15-27)23(29)18-6-7-20(30-3)21(14-18)31-4;/h6-8,11-15H,5,9-10H2,1-4H3;1H |
Standard InChI Key | YDOUJPBXOBFWAO-UHFFFAOYSA-N |
SMILES | CC1=CC(=C2C(=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC(=C(C=C4)OC)OC)C.Cl |
Introduction
N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride is a complex organic compound that integrates multiple functional groups, including an imidazole ring, a thiazole moiety, and a methoxybenzamide framework. This compound is of significant interest in scientific research due to its potential biological activities and applications in medicinal chemistry.
Chemical Data Table
Property | Value |
---|---|
Molecular Formula | C24H26N4O3S |
Molecular Weight (hydrochloride) | Approximately 487.02 g/mol |
CAS Number | Not explicitly listed in available sources |
SMILES | Not explicitly listed in available sources |
Synthesis
The synthesis of N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride involves several key steps. It typically begins with the preparation of N-(3-aminopropyl)imidazole, which can be obtained through a cyanoethylation reaction followed by reduction. The synthesis may employ various reagents such as bases (e.g., sodium hydroxide), solvents (e.g., dimethylformamide), and protective groups to facilitate selective reactions. Reaction conditions, including temperature and time, are critical for optimizing yield and purity.
Potential Applications
This compound is classified as a benzo[d]thiazole derivative and features both imidazole and methoxybenzamide functional groups, which contribute to its biological activity and chemical properties. It is considered a pharmaceutical intermediate and a potential drug candidate, particularly in the context of developing treatments targeting specific biological pathways.
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